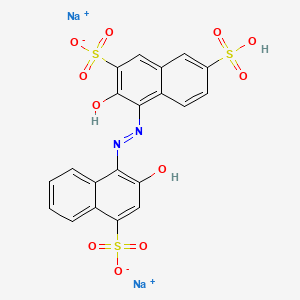

Hydroxy naphthol blue disodium salt

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Hydroxy naphthol blue disodium salt, also known as HNBD, is a water-soluble dye used in a variety of scientific research applications. It is a salt of hydroxy naphthol blue, which is a water-soluble dye with a number of useful properties. It is widely used in biochemical and physiological experiments due to its ability to bind to proteins, nucleic acids, and other molecules. HNBD is also used in the synthesis of various compounds, and its mechanism of action is well-understood.

科学的研究の応用

Complexometric Titration of Calcium : Hydroxy naphthol blue has been used as an effective indicator in the complexometric titration of calcium with EDTA. This method is noted for its simplicity, accuracy, and speed, especially compared to conventional oxalate procedures (Goettsch, 1965).

Binding with Transition Metal Ions : This compound binds more strongly to transition metal ions than to alkaline earth ions. It forms 1:1 complexes with all studied metal ions, offering a lower detection limit for transition metals based on spectrophotometric analysis, making it suitable for metal determination down to the ng/ml level (Brittain, 1978).

Official Calcium Assays : Hydroxy naphthol blue was selected as the indicator of choice for the official compendia (“National Formulary” and “United States Pharmacopeia”) for the assay of official calcium salts (Butler, Maurina, Morecombe, 1965).

Measurement of Calcium in Serum and Urine : The compound is used as an indicator in the chelometric measurement of calcium with EDTA, demonstrating a distinct color change at the endpoint in the titration of aqueous solutions, serum, and urine samples (Catledge, Biggs, 1965).

DNA Determination : A method for the determination of Deoxyribonucleic acid (DNA) was established based on the sensitizing effect of hydroxy naphthol blue disodium salt on Resonance Light-Scattering (RLS) intensity (Long Yun-fei, 2010).

Colorimetric Detection in Gene Amplification : Hydroxy naphthol blue is used for colorimetric assay of Loop-mediated isothermal amplification (LAMP) reaction, indicating a positive reaction by a color change from violet to sky blue, and suitable for high-throughput DNA and RNA detection (Goto et al., 2009).

Spectrophotometric and Fluorometric Reagent for the Uranyl Ion : Hydroxy naphthol blue serves as a spectrophotometric and fluorometric reagent for the uranyl ion, allowing for the determination of uranyl ion to low concentration levels (Brittain, 1977).

生化学分析

Biochemical Properties

Hydroxy Naphthol Blue Disodium Salt plays a significant role in biochemical reactions. It changes color at pH range 12-13 from blue to reddish pink in the presence of calcium ions and to deep blue in the presence of disodium ethylenediaminetetraacetic acid (EDTA)

Cellular Effects

Given its role as a pH indicator and its use in metal affinity chromatography, it may influence cell function by interacting with calcium ions and EDTA .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to change color in response to changes in pH and the presence of certain ions This suggests that it may interact with biomolecules in a way that is sensitive to these conditions

特性

| { "Design of the Synthesis Pathway": "The synthesis of Hydroxy naphthol blue disodium salt can be achieved through a series of chemical reactions that involve the condensation of naphthol with phthalic anhydride, followed by sulfonation and diazotization. The resulting compound is then coupled with resorcinol to form the final product.", "Starting Materials": [ "naphthol", "phthalic anhydride", "sulfuric acid", "sodium hydroxide", "sodium nitrite", "resorcinol" ], "Reaction": [ "Step 1: Condensation of naphthol with phthalic anhydride in the presence of sulfuric acid to form 4-hydroxy-1,3-naphthalenedione", "Step 2: Sulfonation of 4-hydroxy-1,3-naphthalenedione with sulfuric acid to form 4-hydroxy-3-sulfonic acid-1-naphthalenedione", "Step 3: Diazotization of 4-hydroxy-3-sulfonic acid-1-naphthalenedione with sodium nitrite and hydrochloric acid to form the diazonium salt", "Step 4: Coupling of the diazonium salt with resorcinol in the presence of sodium hydroxide to form Hydroxy naphthol blue disodium salt" ] } | |

| 165660-27-5 | |

分子式 |

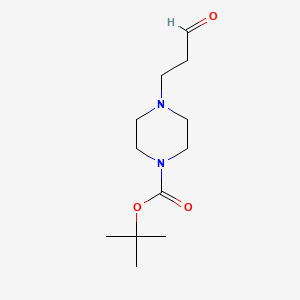

C20H14N2Na2O11S3 |

分子量 |

600.5 g/mol |

IUPAC名 |

disodium;3-hydroxy-4-[(2-hydroxy-4-sulfonaphthalen-1-yl)diazenyl]naphthalene-2,7-disulfonate |

InChI |

InChI=1S/C20H14N2O11S3.2Na/c23-15-9-16(35(28,29)30)13-3-1-2-4-14(13)18(15)21-22-19-12-6-5-11(34(25,26)27)7-10(12)8-17(20(19)24)36(31,32)33;;/h1-9,23-24H,(H,25,26,27)(H,28,29,30)(H,31,32,33);; |

InChIキー |

PPLGBYKWDBFHQY-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=CC(=C2N=NC3=C4C=CC(=CC4=CC(=C3O)S(=O)(=O)[O-])S(=O)(=O)O)O)S(=O)(=O)[O-].[Na+].[Na+] |

正規SMILES |

C1=CC=C2C(=C1)C(=CC(=C2N=NC3=C4C=CC(=CC4=CC(=C3O)S(=O)(=O)O)S(=O)(=O)O)O)S(=O)(=O)O.[Na].[Na] |

製品の起源 |

United States |

Q1: How does Hydroxy Naphthol Blue Disodium Salt help in detecting DNA?

A1: this compound itself doesn't directly bind to DNA. Instead, it acts as a signal enhancer in the presence of both DNA and a cationic surfactant called Cetyltrimethylammonium Bromide (CTMAB). This combination leads to a significant increase in Resonance Light Scattering (RLS) intensity. [] This amplified RLS signal is directly proportional to the concentration of DNA, allowing for quantification.

Q2: What types of DNA were studied with this method, and what were the detection limits?

A2: The research focused on two types of DNA: fsDNA and ctDNA. Using this compound and CTMAB, the method achieved impressive detection limits: 25.93 ng/mL for fsDNA and 24.91 ng/mL for ctDNA. [] This demonstrates the method's sensitivity in detecting low concentrations of DNA.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-(5-chloro-2-cyclopropoxyphenyl)-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B1142783.png)

![Ethyl 7-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1142792.png)